

## **TUG 891 chemical structure and properties**

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An In-depth Technical Guide to TUG-891: A Potent and Selective FFA4 Agonist

### Introduction

TUG-891, with the IUPAC name 3-[4-[[5-fluoro-2-(4-

methylphenyl)phenyl]methoxy]phenyl]propanoic acid, is a potent and selective synthetic agonist for the free fatty acid receptor 4 (FFA4), also known as GPR120.[1][2][3][4] As one of the first selective agonists developed for this receptor, TUG-891 has become an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of FFA4. [1][2] This receptor is activated by long-chain fatty acids (LCFAs) and is implicated in a variety of processes, including glucose homeostasis, inflammation, and metabolism.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental characterization of TUG-891 for researchers and drug development professionals.

### **Chemical Structure and Physicochemical Properties**

TUG-891 is a small molecule with a well-defined chemical structure. Its key identifiers and physicochemical properties are summarized below.

#### **Chemical Identifiers**



Identifier	Value	
IUPAC Name	3-[4-[[5-fluoro-2-(4-methylphenyl)phenyl]methoxy]phenyl]propanoic acid[1]	
Formal Name	4-[(4-fluoro-4'-methyl[1,1'-biphenyl]-2-yl)methoxy]-benzenepropanoic acid[5][6]	
CAS Number	1374516-07-0[1][5][7][8]	
Molecular Formula	C23H21FO3[1][5][7]	
Molecular Weight	364.416 g·mol <sup>-1</sup> [1][5][7]	
SMILES	CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)COC3= CC=C(C=C3)CCC(=O)O[1]	
InChI	InChI=1S/C23H21FO3/c1-16-2-7-18(8-3-16)22- 12-9-20(24)14-19(22)15-27-21-10-4-17(5-11- 21)6-13-23(25)26/h2-5,7- 12,14H,6,13,15H2,1H3,(H,25,26)[1][5]	
InChlKey	LPGBXHWIQNZEJB-UHFFFAOYSA-N[1][5]	

**Physicochemical Properties** 

Property	Value/Description	
Purity	≥98%[5]	
Formulation	A crystalline, white to off-white solid[5][7][8]	
Solubility	Soluble in DMSO (≥10 mg/mL), DMF (~1 mg/mL), and Ethanol (~1 mg/mL). Sparingly soluble in aqueous buffers; a 1:5 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.1 mg/mL.[5][6]	
Storage	Store as a solid at -20°C for up to 3-4 years. In solvent, store at -80°C for up to 2 years.[6][7][8]	



### **Pharmacological Properties**

TUG-891 is a highly potent agonist at both human and mouse FFA4 receptors. However, its selectivity profile differs between species, a critical consideration for in vivo studies.

Receptor/Assay	Species	Potency (EC <sub>50</sub> / pEC <sub>50</sub> )	Selectivity Notes
FFA4 (GPR120)	Human	$EC_{50} = 0.0436 \mu\text{M}$ / $pEC_{50} = 7.36[5]$	Highly selective over other FFARs.
FFA4 (GPR120)	Mouse	EC <sub>50</sub> = 0.0169 μM / pEC <sub>50</sub> = 7.77[5]	Limited selectivity over mouse FFA1.[2] [3][4]
FFA1 (GPR40)	Human	EC <sub>50</sub> = $64.5 \mu M / pEC_{50} = 4.19[5]$	~1500-fold selectivity for hFFA4 over hFFA1.
FFA2 (GPR43)	Human	No activity[5]	Inactive.
FFA3 (GPR41)	Human	No activity[5]	Inactive.

### **Mechanism of Action**

TUG-891 acts as an orthosteric agonist at the FFA4 receptor, a G protein-coupled receptor (GPCR).[2] Its binding initiates a cascade of intracellular signaling events that are comparable to those triggered by the endogenous ligand,  $\alpha$ -linolenic acid (aLA).[2][3][7]

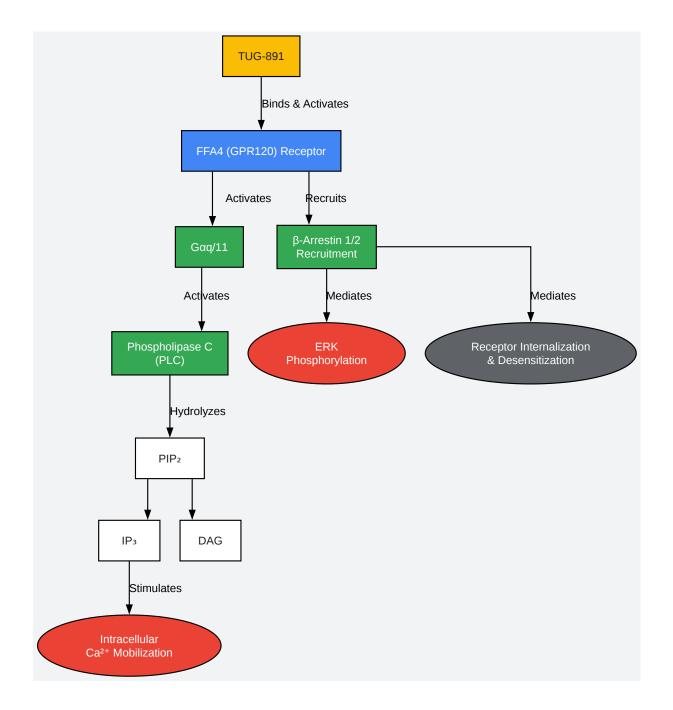
### **Downstream Signaling Pathways**

Activation of FFA4 by TUG-891 primarily involves coupling to G $\alpha$ q/11 proteins.[2] This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of calcium (Ca<sup>2+</sup>) from intracellular stores, leading to a measurable increase in cytosolic Ca<sup>2+</sup> concentration.[2][3][4]

Furthermore, TUG-891-mediated FFA4 activation stimulates the recruitment of  $\beta$ -arrestin-1 and  $\beta$ -arrestin-2.[2][3][4] This is a key event in GPCR signaling that not only mediates receptor



desensitization but also initiates G protein-independent signaling pathways, including the activation of extracellular signal-regulated kinase (ERK).[2][3][4]



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TUG-891-mediated FFA4 signaling cascade.

### **Receptor Regulation**

Prolonged exposure to TUG-891 induces rapid phosphorylation and internalization of the FFA4 receptor from the plasma membrane.[2][3][7] These events lead to a desensitization of the cellular response. However, upon removal of TUG-891, the receptor can rapidly recycle back to the cell surface, leading to a resensitization of the Ca<sup>2+</sup> signaling response.[2][3][4]

### Pharmacological Effects and Therapeutic Potential

TUG-891 has been instrumental in elucidating the therapeutic potential of FFA4 agonism in various disease models.

- Metabolic Regulation: In enteroendocrine cells, TUG-891 stimulates the secretion of glucagon-like peptide-1 (GLP-1), an important incretin hormone for glucose homeostasis.[2]
   [5] It also enhances glucose uptake in 3T3-L1 adipocytes.[2][9] In animal models, TUG-891 has been shown to reduce food consumption and epididymal fat mass.[5]
- Anti-Inflammatory Effects: TUG-891 inhibits the release of pro-inflammatory mediators, such as TNF-α, from macrophages.[2][5][9] This highlights the role of FFA4 in dampening inflammatory responses.
- Cancer Research: Studies have shown that TUG-891 can inhibit the proliferation and migration of certain prostate cancer cells.[5]
- Liver Disease: In mouse models of nonalcoholic fatty liver disease (NAFLD), treatment with TUG-891 inhibited the progression of liver steatosis by reducing triglyceride accumulation and modulating genes involved in lipogenesis and fatty acid oxidation.[10]

Despite its utility, TUG-891 has poor in vivo stability and its limited selectivity over mouse FFA1 can complicate the interpretation of results from rodent studies.[1][2][11] These limitations have spurred the development of newer FFA4 agonists with improved pharmacokinetic profiles.[1]

## **Experimental Protocols**

The characterization of TUG-891 involves a series of standard in vitro assays to determine its potency, selectivity, and mechanism of action.



### **Key Experimental Methodologies**

- Calcium Mobilization Assay: This is a primary functional assay for Gαq/11-coupled receptors.
   Cells engineered to express the human or mouse FFA4 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). Upon addition of TUG-891, the change in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR) or fluorescence microscopy. A concentration-response curve is generated to determine the EC<sub>50</sub> value.[2]
- β-Arrestin Recruitment Assay: This assay measures the interaction between the activated FFA4 receptor and β-arrestin. A common method is the PathHunter® assay, which utilizes enzyme fragment complementation. Cells co-express the receptor fused to one enzyme fragment and β-arrestin fused to the complementing fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal, which is proportional to the level of recruitment.[2]
- ERK Phosphorylation Assay: To assess downstream signaling, the phosphorylation of ERK1/2 (pERK) is measured. Cells are stimulated with TUG-891 for various time points. Cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated ERK and total ERK, or by using quantitative methods like AlphaScreen® or HTRF® assays.
   [2]
- Receptor Internalization Assay: Receptor internalization is often visualized using confocal
  microscopy. Cells expressing FFA4 tagged with a fluorescent protein (e.g., eYFP) are treated
  with TUG-891. The translocation of the fluorescent signal from the cell surface to intracellular
  punctate structures over time is monitored.[2]





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Workflow for the pharmacological characterization of TUG-891.

#### Conclusion

TUG-891 is a well-characterized, potent, and selective agonist of the FFA4 receptor that has significantly advanced our understanding of this receptor's function. While its limitations in terms of in vivo stability and species-specific selectivity are noteworthy, it remains a cornerstone tool for in vitro research into the roles of FFA4 in metabolism and inflammation. The data and protocols summarized in this guide provide a solid foundation for scientists utilizing TUG-891 to explore the therapeutic potential of targeting the FFA4 receptor.

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### Foundational & Exploratory





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